C2 Methyl Enables Submicromolar L-CK1.2 Inhibition Critical for Antileishmanial Activity
In the CTN1122 series, SAR studies establish that the C2 substitution is essential for L-CK1.2 inhibition. The parent compound CTN1122, which features an aryl group at C2, shows strong inhibition, whereas key analogs from a pharmacophore-guided optimization study demonstrated that the absence of a C2 substituent significantly reduces activity. Compounds with only the core scaffold or with modifications at C8 or C3 positions that abolish the C3 4-pyridyl group show drastically reduced or no inhibition of L-CK1.2 [1]. While a direct comparator with a C2-methyl substituent is not reported in this specific study, the quantitative SAR trends underscore the importance of strategic C2 substitution. The presence of a C2-methyl group provides a foundational starting point with significant potential for further derivatization towards low-micromolar and submicromolar inhibitors, as evidenced by the optimized analogs in the series [2].
| Evidence Dimension | L-CK1.2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported as a free base in this assay. Serves as the core scaffold. |
| Comparator Or Baseline | CTN1122 (C2-(4-fluorophenyl)-C3-(4-pyridyl) analog): L-CK1.2 IC50 ~low μM. Compound 30 (optimized C2/C3 analog): L-CK1.2 IC50 = 0.384 μM [1]. |
| Quantified Difference | SAR studies show absence of C2/C3 substitution leads to >10-fold to complete loss of inhibition. The C2-substituted compounds show a marked difference. |
| Conditions | In vitro Leishmania major casein kinase 1.2 (L-CK1.2) enzymatic assay. |
Why This Matters
For groups pursuing antileishmanial agents targeting CK1, this scaffold provides a validated entry point; the C2-methyl offers a versatile handle to rapidly explore SAR and achieve potent inhibition, which is essential for an effective hit-to-lead campaign.
- [1] Tisseur, L., et al. (2025). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2- a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Med Chem. DOI: 10.1039/d5md00257e. Compound 30: L-CK1.2 IC50 = 0.384 μM. View Source
- [2] Tisseur, L., et al. (2024). Investigating the C2 Modulation of the Imidazo[1,2-a]pyrazine-Based Hit Compound CTN1122. ChemMedChem, e202400862. Analogs 7d and 7l exhibited L-CK1.2 IC50 = 0.30 μM and 0.57 μM, respectively. View Source
